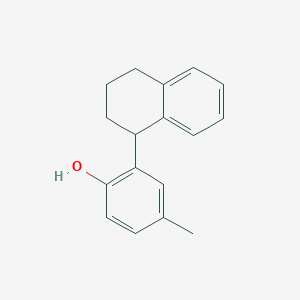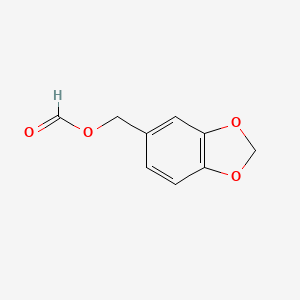![molecular formula C22H16BrN3O B14427140 3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one CAS No. 84546-41-8](/img/structure/B14427140.png)
3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(4-(Benzylideneamino)phenyl)-6-bromo-2-methylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a benzylideneamino group, a bromine atom, and a methyl group, which may contribute to its unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-(Benzylideneamino)phenyl)-6-bromo-2-methylquinazolin-4(3H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of appropriate anthranilic acid derivatives with formamide or other suitable reagents.
Introduction of the Bromine Atom: Bromination can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.
Formation of the Benzylideneamino Group: The benzylideneamino group can be introduced through a condensation reaction between the appropriate aldehyde and amine.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to enhance the efficiency of each step.
化学反応の分析
Types of Reactions
(E)-3-(4-(Benzylideneamino)phenyl)-6-bromo-2-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like sodium iodide (NaI) in acetone or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents in place of the bromine atom.
科学的研究の応用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be studied to understand its potential as a therapeutic agent.
Medicine: The compound may be investigated for its anticancer, antimicrobial, or anti-inflammatory properties.
Industry: It can be used in the development of new materials or as a precursor for other industrially relevant compounds.
作用機序
The mechanism of action of (E)-3-(4-(Benzylideneamino)phenyl)-6-bromo-2-methylquinazolin-4(3H)-one likely involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in disease processes.
Receptor Binding: It may bind to receptors on cell surfaces, modulating cellular signaling pathways.
DNA Interaction: The compound could interact with DNA, affecting gene expression and cellular function.
類似化合物との比較
Similar Compounds
(E)-3-(4-(Benzylideneamino)phenyl)-2-methylquinazolin-4(3H)-one: Lacks the bromine atom, which may affect its chemical and biological properties.
(E)-3-(4-(Benzylideneamino)phenyl)-6-chloro-2-methylquinazolin-4(3H)-one: Contains a chlorine atom instead of bromine, potentially altering its reactivity and activity.
(E)-3-(4-(Benzylideneamino)phenyl)-6-bromoquinazolin-4(3H)-one: Lacks the methyl group, which may influence its overall properties.
Uniqueness
(E)-3-(4-(Benzylideneamino)phenyl)-6-bromo-2-methylquinazolin-4(3H)-one is unique due to the specific combination of functional groups it possesses. The presence of the benzylideneamino group, bromine atom, and methyl group may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
84546-41-8 |
|---|---|
分子式 |
C22H16BrN3O |
分子量 |
418.3 g/mol |
IUPAC名 |
3-[4-(benzylideneamino)phenyl]-6-bromo-2-methylquinazolin-4-one |
InChI |
InChI=1S/C22H16BrN3O/c1-15-25-21-12-7-17(23)13-20(21)22(27)26(15)19-10-8-18(9-11-19)24-14-16-5-3-2-4-6-16/h2-14H,1H3 |
InChIキー |
WJTLFMBAFYSQJM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(C=C2)Br)C(=O)N1C3=CC=C(C=C3)N=CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)
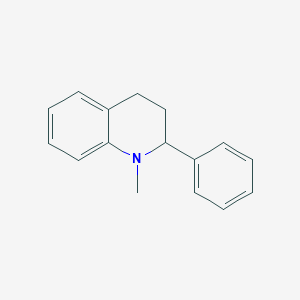
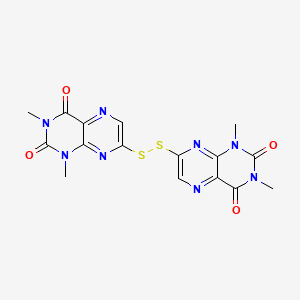
![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)

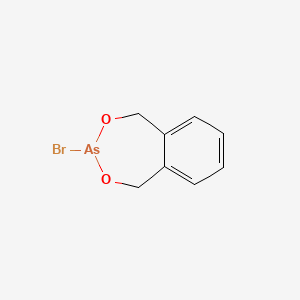
![2-Chloro-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B14427120.png)
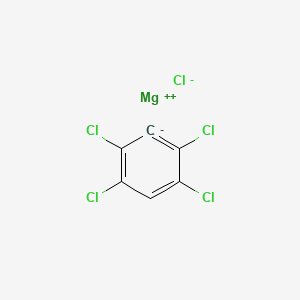
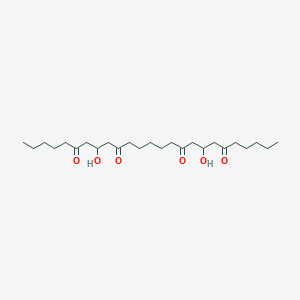
![2,2'-[1,3-Phenylenebis(oxy)]bis(2-methylpropanoic acid)](/img/structure/B14427133.png)
